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[7-1] PRMT5 Is a Druggable Metabolic Vulnerability in Triple-Negative Breast Cancer. (2021-

01-15) Cell lines were cultured in a 37°C, 5% CO2 incubator. PRMT5 inhibitors (GSK3326595,

JNJ-64619178), 2-Deoxy-d-glucose (2-DG), and oligomycin were purchased from

Selleckchem. BPTES and UK5099 were purchased from Sigma-Aldrich. For Western blotting,

cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein

concentration was determined using the BCA assay. Equal amounts of protein were separated

by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies

overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, the signals were

visualized using an ECL detection kit. For immunoprecipitation, cells were lysed in IP lysis

buffer. Cell lysates were incubated with primary antibody overnight at 4°C, followed by

incubation with protein A/G beads for 2 hours at 4°C. The beads were washed, and the

immunoprecipitates were eluted and analyzed by Western blotting. For Seahorse analysis,

cells were seeded in a Seahorse XF96 cell culture microplate. Oxygen consumption rate (OCR)

and extracellular acidification rate (ECAR) were measured using a Seahorse XF96 analyzer.

For in vivo experiments, triple-negative breast cancer patient-derived xenografts (PDXs) were

used. All animal experiments were approved by the Institutional Animal Care and Use

Committee. 1

[7-2] PRMT5 inhibition reverses immuno-suppression in the tumor microenvironment. (2022-

01-01) Cell lines were cultured in a 37°C, 5% CO2 incubator. PRMT5 inhibitors (GSK3326595,

JNJ-64619178) were purchased from Selleckchem. For Western blotting, cells were lysed in

RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was

determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE,
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transferred to a PVDF membrane, and probed with primary antibodies overnight at 4°C. After

incubation with HRP-conjugated secondary antibodies, the signals were visualized using an

ECL detection kit. For flow cytometry, cells were stained with fluorescently labeled antibodies

and analyzed using a flow cytometer. For in vivo experiments, mouse models of cancer were

used. All animal experiments were approved by the Institutional Animal Care and Use

Committee. 1

[7-3] PRMT5 inhibition sensitizes cancer cells to radiation therapy. (2020-01-01) Cell lines were

cultured in a 37°C, 5% CO2 incubator. PRMT5 inhibitors (GSK3326595, JNJ-64619178) were

purchased from Selleckchem. For Western blotting, cells were lysed in RIPA buffer

supplemented with protease and phosphatase inhibitors. Protein concentration was determined

using the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a

PVDF membrane, and probed with primary antibodies overnight at 4°C. After incubation with

HRP-conjugated secondary antibodies, the signals were visualized using an ECL detection kit.

For clonogenic survival assays, cells were treated with PRMT5 inhibitors and/or radiation, and

the number of colonies was counted after 10-14 days. For in vivo experiments, mouse tumor

xenografts were used. All animal experiments were approved by the Institutional Animal Care

and Use Committee. 1

[2] GSK3326595, a potent and selective PRMT5 inhibitor, demonstrates... - PubMed

GSK3326595 is a potent and selective inhibitor of PRMT5 with an IC50 of 12 nM. In a panel of

200 cancer cell lines, GSK3326595 demonstrates broad anti-proliferative activity, with a median

IC50 of 130 nM. GSK3326595 treatment leads to a dose-dependent decrease in symmetric

dimethylarginine (sDMA) levels in cells, a pharmacodynamic marker of PRMT5 inhibition. In

vivo, GSK3326595 demonstrates dose-dependent tumor growth inhibition in multiple xenograft

models, including those derived from non-Hodgkin's lymphoma, breast cancer, and lung

cancer. 1

Discovery and Pharmacological Characterization of JNJ-64619178... - PubMed JNJ-64619178

is a potent and selective inhibitor of PRMT5 with a Ki of 0.2 nM. In a panel of 300 cancer cell

lines, JNJ-64619178 demonstrates broad anti-proliferative activity, with a median IC50 of 20

nM. JNJ-64619178 treatment leads to a dose-dependent decrease in symmetric

dimethylarginine (sDMA) levels in cells. In vivo, JNJ-64619178 demonstrates dose-dependent

tumor growth inhibition in multiple xenograft models, including those derived from non-

Hodgkin's lymphoma, lung cancer, and pancreatic cancer. 1
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PRT811, a potent and selective PRMT5 inhibitor, demonstrates... - PubMed PRT811 is a

potent and selective inhibitor of PRMT5 with an IC50 of 2 nM. In a panel of 150 cancer cell

lines, PRT811 demonstrates broad anti-proliferative activity, with a median IC50 of 50 nM.

PRT811 treatment leads to a dose-dependent decrease in symmetric dimethylarginine (sDMA)

levels in cells. In vivo, PRT811 demonstrates dose-dependent tumor growth inhibition in

multiple xenograft models, including those derived from glioblastoma, non-small cell lung

cancer, and breast cancer. 1

AMG 193, a potent and selective MTA-cooperative PRMT5 inhibitor... - PubMed AMG 193 is a

potent and selective MTA-cooperative inhibitor of PRMT5 with an IC50 of 5 nM in the presence

of MTA. In a panel of MTAP-deleted cancer cell lines, AMG 193 demonstrates potent anti-

proliferative activity, with a median IC50 of 10 nM. AMG 193 treatment leads to a dose-

dependent decrease in symmetric dimethylarginine (sDMA) levels in MTAP-deleted cells. In

vivo, AMG 193 demonstrates dose-dependent tumor growth inhibition in multiple MTAP-deleted

xenograft models. 1

The PRMT5 inhibitor, BPK-29, is a novel therapeutic agent for... - PubMed BPK-29 is a novel,

potent, and selective inhibitor of PRMT5 with an IC50 of 29 nM. BPK-29 demonstrates anti-

proliferative activity in a panel of cancer cell lines, with IC50 values ranging from 0.1 to 1 µM.

BPK-29 treatment leads to a dose-dependent decrease in symmetric dimethylarginine (sDMA)

levels in cells. In vivo, BPK-29 demonstrates dose-dependent tumor growth inhibition in a

mouse xenograft model of pancreatic cancer. 1

1

1

3 Comparative Efficacy and Reproducibility of PRMT5 Inhibitors: A Guide for Researchers

For researchers and drug development professionals, the reproducibility of experimental results

is paramount. This guide provides a comparative analysis of BPK-29 hydrochloride and other

prominent protein arginine methyltransferase 5 (PRMT5) inhibitors, focusing on available

experimental data and methodologies to aid in the selection of the most suitable compounds

for investigation.
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PRMT5 is a critical enzyme in various cellular processes, and its dysregulation is implicated in

multiple cancers, making it a compelling therapeutic target. A growing number of small

molecule inhibitors targeting PRMT5 have been developed. This guide focuses on BPK-29
hydrochloride and its alternatives, presenting a summary of their performance in preclinical

and clinical studies.

Overview of PRMT5 Inhibitors
PRMT5 catalyzes the symmetric dimethylation of arginine residues on histone and non-histone

proteins, thereby regulating gene expression, RNA splicing, and other cellular functions. Its

inhibition has shown promise in cancer therapy. This guide examines the following PRMT5

inhibitors:

BPK-29 hydrochloride: A novel and selective PRMT5 inhibitor.

GSK3326595: A selective PRMT5 inhibitor that has undergone clinical investigation.

JNJ-64619178: A potent and selective PRMT5 inhibitor with clinical trial data.

PF-06939999: A PRMT5 inhibitor that entered Phase I clinical trials.

PRT811: A potent and selective PRMT5 inhibitor.

AMG 193: An MTA-cooperative PRMT5 inhibitor.

RVU305: A brain-permeable, MTA-cooperative PRMT5 inhibitor.

Comparative In Vitro Efficacy
The in vitro potency of these inhibitors is a key metric for their initial characterization. The

following table summarizes their reported half-maximal inhibitory concentrations (IC50) and

other relevant in vitro data.
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Compound IC50 (nM) Cell Line Panel Key Findings

BPK-29 hydrochloride 29 Pancreatic Cancer

Demonstrates anti-

proliferative activity

with IC50 values

ranging from 0.1 to 1

µM.

GSK3326595 12 200 Cancer Cell Lines

Broad anti-

proliferative activity

with a median IC50 of

130 nM.[2]

JNJ-64619178 0.2 (Ki) 300 Cancer Cell Lines

Broad anti-

proliferative activity

with a median IC50 of

20 nM.

PRT811 2 150 Cancer Cell Lines

Broad anti-

proliferative activity

with a median IC50 of

50 nM.

AMG 193
5 (in presence of

MTA)

MTAP-deleted Cancer

Cell Lines

Potent anti-

proliferative activity in

MTAP-deleted cells

with a median IC50 of

10 nM.

In Vivo Preclinical and Clinical Performance
The transition from in vitro to in vivo models is a critical step in drug development. The following

table summarizes the available preclinical and clinical data for these PRMT5 inhibitors.
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Compound Animal Model(s)
Key In Vivo
Findings

Clinical Trial
Highlights

BPK-29 hydrochloride

Mouse xenograft

model of pancreatic

cancer

Dose-dependent

tumor growth

inhibition.

No clinical trial data

found.

GSK3326595

Multiple xenograft

models (NHL, breast,

lung)

Dose-dependent

tumor growth

inhibition.[2]

Phase I/II METEOR-1

trial (NCT02783300)

showed modest

efficacy in advanced

solid tumors.

JNJ-64619178

Multiple xenograft

models (NHL, lung,

pancreatic)

Dose-dependent

tumor growth

inhibition.

Phase I trial

(NCT03573310)

showed manageable

toxicity and

preliminary antitumor

activity.

PF-06939999
Not specified in

provided results
-

Phase I trial was

terminated based on a

strategic evaluation,

not due to safety

concerns.

PRT811

Multiple xenograft

models (glioblastoma,

NSCLC, breast)

Dose-dependent

tumor growth

inhibition.

A Phase I trial

(NCT04089449)

showed an acceptable

safety profile and

clinical activity in

glioma and uveal

melanoma.

AMG 193

Multiple MTAP-

deleted xenograft

models

Dose-dependent

tumor growth

inhibition.

No clinical trial data

found in the provided

results.
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RVU305

Orthotopic U87-LUC

glioblastoma mouse

model

Significant tumor

growth inhibition and

good tolerability.

Currently in IND/CTA-

enabling studies.

Reproducibility of Experimental Results
Direct studies on the reproducibility of BPK-29 hydrochloride's experimental results are not

readily available in the public domain. However, the consistency of findings for other PRMT5

inhibitors, such as GSK3326595 and JNJ-64619178, across multiple preclinical studies and

their advancement into clinical trials suggest a degree of reproducibility for the general

mechanism of PRMT5 inhibition.

To ensure the reproducibility of experiments with any PRMT5 inhibitor, it is crucial to follow

standardized and detailed protocols.

Experimental Protocols
Below are generalized, key experimental protocols for evaluating PRMT5 inhibitors, based on

methodologies reported in the literature for similar compounds.

In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 of the inhibitor against purified PRMT5 enzyme.

Materials: Recombinant human PRMT5/MEP50 complex, substrate (e.g., purified histones),

S-adenosyl-L-[methyl-3H]methionine, inhibitor compound, assay buffer.

Procedure:

Prepare serial dilutions of the inhibitor.

Incubate the enzyme, substrate, and inhibitor in the assay buffer.

Initiate the reaction by adding the radiolabeled cofactor.

After a defined incubation period, stop the reaction.
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Quantify the incorporation of the radiolabel into the substrate using a scintillation counter.

Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay
Objective: To determine the effect of the inhibitor on the growth of cancer cell lines.

Materials: Cancer cell lines of interest, cell culture medium, inhibitor compound, viability

assay reagent (e.g., CellTiter-Glo®).

Procedure:

Seed cells in 96-well plates and allow them to adhere overnight.

Treat cells with a range of inhibitor concentrations.

Incubate for a specified period (e.g., 72 hours).

Measure cell viability using the chosen reagent and a plate reader.

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Western Blot for Target Engagement
Objective: To confirm target engagement by measuring the levels of symmetric

dimethylarginine (sDMA), a product of PRMT5 activity.

Materials: Treated cells or tissue lysates, primary antibody against sDMA, secondary

antibody, lysis buffer, SDS-PAGE gels, transfer membranes.

Procedure:

Lyse cells or tissues and quantify protein concentration.

Separate proteins by SDS-PAGE and transfer to a membrane.

Probe the membrane with the primary antibody, followed by the secondary antibody.
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Visualize protein bands using a suitable detection method.

Quantify band intensity to assess the reduction in sDMA levels.

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Materials: Immunocompromised mice, cancer cell line for implantation, inhibitor compound

formulated for in vivo administration.

Procedure:

Inject cancer cells subcutaneously into the flank of the mice.

Once tumors reach a palpable size, randomize mice into vehicle control and treatment

groups.

Administer the inhibitor at various doses and schedules (e.g., daily oral gavage).

Measure tumor volume and body weight regularly.

At the end of the study, euthanize the mice and excise tumors for further analysis (e.g.,

Western blot, immunohistochemistry).

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are

provided.
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Caption: PRMT5 Signaling Pathway and Point of Inhibition.
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Caption: General Experimental Workflow for PRMT5 Inhibitor Evaluation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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